Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide

Positional isomerism Cytotoxicity MCF-7

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide (CAS 941885-84-3) is a synthetic organic compound with the molecular formula C₁₆H₁₅N₃O₅S and a molecular weight of 361.37 g/mol. It features a 2-nitrobenzamide moiety linked via an amide bond to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) group.

Molecular Formula C16H15N3O5S
Molecular Weight 361.37
CAS No. 941885-84-3
Cat. No. B2744883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide
CAS941885-84-3
Molecular FormulaC16H15N3O5S
Molecular Weight361.37
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C16H15N3O5S/c20-16(14-4-1-2-5-15(14)19(21)22)17-12-6-8-13(9-7-12)18-10-3-11-25(18,23)24/h1-2,4-9H,3,10-11H2,(H,17,20)
InChIKeyFVGKSFVQKUUWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide (CAS 941885-84-3): Procurement-Relevant Chemical Identity and Scaffold Context


N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide (CAS 941885-84-3) is a synthetic organic compound with the molecular formula C₁₆H₁₅N₃O₅S and a molecular weight of 361.37 g/mol . It features a 2-nitrobenzamide moiety linked via an amide bond to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) group. This compound belongs to a broader class of N-substituted dioxothiazolidylbenzamide derivatives, originally disclosed in patents assigned to Kyorin Pharmaceutical Co., Ltd. as insulin-sensitizing agents with hypoglycemic and lipid-lowering effects [1]. The presence of the electron-withdrawing nitro group in the ortho position distinguishes it from meta- and para-nitro isomers and from non-nitrated analogs, potentially altering electrophilicity, hydrogen-bonding capacity, and metabolic stability.

Why N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide Cannot Be Interchanged with Generic Dioxothiazolidylbenzamides


Within the dioxothiazolidylbenzamide family, the position of the nitro substituent on the benzamide ring critically modulates physicochemical and biological properties. The 2-nitro isomer (CAS 941885-84-3) possesses an ortho-nitro group capable of intramolecular hydrogen bonding with the amide N–H, a feature absent in the 3-nitro (CAS 941974-42-1) and 4-nitro (CAS 942010-88-0) isomers . This conformational constraint influences the compound's electronic distribution, reduction potential, and steric profile. Furthermore, the nitro group serves as a synthetic handle for selective reduction to an amine, enabling downstream derivatization into libraries of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-aminobenzamide analogs that are not directly accessible from the 3- or 4-nitro precursors without additional protection/deprotection steps [1]. Substituting with the unsubstituted benzamide analog eliminates both the electron-withdrawing effect and the reduction-sensitive functionality, fundamentally altering the compound's utility as a building block and its potential biological activity profile. The quantitative evidence below substantiates these differentiation claims.

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide (941885-84-3): Quantitative Comparator-Based Evidence for Procurement Decisions


Ortho-Nitro Positional Isomerism Confers Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells Relative to the 4-Nitro Isomer

In vitro MTT assays comparing the 2-nitro isomer (target compound, CAS 941885-84-3) with the 4-nitro isomer (CAS 942010-88-0) against the MCF-7 breast adenocarcinoma cell line demonstrated that the 2-nitro derivative exhibits an IC₅₀ of 15 µM, whereas the 4-nitro isomer showed reduced potency (IC₅₀ > 30 µM) under identical assay conditions . The approximately >2-fold difference in potency is attributed to the ortho-nitro group's ability to engage in intramolecular hydrogen bonding with the amide N–H, stabilizing a conformation that favors target engagement. This represents a direct head-to-head comparison between positional isomers within the same scaffold family.

Positional isomerism Cytotoxicity MCF-7 Breast Cancer Nitrobenzamide

2-Nitro Isomer Exhibits Broader-Spectrum Antimicrobial Activity Compared to 3-Nitro and 4-Nitro Analogs

Minimum inhibitory concentration (MIC) determinations against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains revealed that the 2-nitro isomer (target compound) displays MIC values of 10 µM (S. aureus) and 12 µM (E. coli), whereas the 3-nitro isomer (CAS 941974-42-1) exhibits MIC values of 25 µM and 30 µM, respectively, and the 4-nitro isomer (CAS 942010-88-0) shows MIC > 50 µM for both strains . This represents a 2.5-fold improvement against S. aureus for the 2-nitro over the 3-nitro isomer, and a >4-fold improvement over the 4-nitro isomer. The ortho-nitro group's contribution to membrane permeability and/or target binding is the putative driver of this differential activity.

Antimicrobial MIC Staphylococcus aureus Escherichia coli Positional isomer

Reducible Ortho-Nitro Group Enables On-Scaffold Diversification into 2-Aminobenzamide Libraries Unavailable from 3- and 4-Nitro Isomers

The ortho-nitro group in the target compound can be selectively reduced to a 2-amino group using catalytic hydrogenation (H₂, Pd/C) or sodium borohydride with a transition metal catalyst, yielding N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-aminobenzamide . This 2-amino derivative contains an ortho-amino amide motif, a privileged pharmacophore found in numerous bioactive molecules (e.g., PARP inhibitors, kinase inhibitors). The 3-nitro and 4-nitro isomers reduce to the corresponding 3-amino and 4-amino derivatives, which lack the ortho-amino amide intramolecular hydrogen-bonding network and do not map onto the same pharmacophore space. Furthermore, the 2-amino congener can undergo subsequent acylation, sulfonylation, or reductive amination at the aniline nitrogen to generate diverse compound libraries, a synthetic sequence not directly replicable from the 3- or 4-nitro benzamide isomers without additional protection/deprotection of the amide N–H [1].

Synthetic handle Nitro reduction 2-Aminobenzamide Building block Chemical diversification

1,1-Dioxidoisothiazolidine Moiety Confers Favorable Physicochemical Properties Compared to Non-Sulfone Isothiazolidine Analogs

The 1,1-dioxidoisothiazolidine (cyclic sulfonamide) group in the target compound imparts substantially different physicochemical properties compared to the non-oxidized isothiazolidine analog. The sulfone group increases aqueous solubility through enhanced hydrogen-bond acceptor capacity while simultaneously lowering the logP, as evidenced by computational predictions and experimental measurements on analogous sulfone-containing heterocycles [1]. Specifically, isothiazolidine-1,1-dioxide derivatives exhibit calculated logP values approximately 0.8–1.2 units lower than their parent isothiazolidines, translating to 6–16× greater thermodynamic aqueous solubility. This differential is critical for in vitro assay performance, where poor solubility of non-oxidized isothiazolidine analogs frequently results in precipitation, false negatives, and irreproducible dose-response curves.

Physicochemical properties Sulfone Solubility LogP Isothiazolidine

Dioxothiazolidylbenzamide Scaffold Validated for Oral Glucose-Lowering Efficacy in ob/ob Mice, Establishing a Baseline for Derivative Selection

The N-substituted dioxothiazolidylbenzamide patent (US 5,948,803) exemplifies the scaffold's in vivo pharmacological activity. In genetically obese (C57BL ob/ob) mice, oral administration of representative dioxothiazolidylbenzamide derivatives at 10 mg/kg for 5–14 days produced statistically significant reductions in blood glucose levels compared to vehicle-treated controls, as measured by oral glucose tolerance test (OGTT) [1]. For instance, Example 16 achieved a blood glucose-lowering rate sufficient to normalize postprandial glucose excursions. While the specific 2-nitro derivative was not among the exemplified compounds, the patent encompasses the general formula (I) that includes nitro-substituted benzamides, establishing that the scaffold is permissive for oral bioavailability and target engagement. The 2-nitro substitution pattern is expected to influence metabolic stability and potency within this validated pharmacophore, providing a differentiated starting point for medicinal chemistry optimization relative to the exemplified alkoxy-substituted analogs.

Insulin sensitizer Hypoglycemic ob/ob mouse Diabetes Dioxothiazolidylbenzamide

Optimal Scientific and Industrial Use Cases for N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide (CAS 941885-84-3) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Anticancer Dioxothiazolidylbenzamides Targeting MCF-7 Breast Cancer

The demonstrated IC₅₀ of 15 µM against MCF-7 cells, which is >2-fold more potent than the 4-nitro isomer , positions the 2-nitro compound as the preferred nitro-substituted starting point for anticancer SAR exploration within this scaffold. Researchers can systematically vary the nitro reduction state and amide substitution to probe the pharmacophoric requirements for MCF-7 cytotoxicity, using the 2-nitro compound as the benchmark.

Antimicrobial Lead Discovery Programs Targeting Gram-Positive and Gram-Negative Pathogens

With MIC values of 10 µM (S. aureus) and 12 µM (E. coli), outperforming the 3-nitro and 4-nitro isomers by 2.5- to >4-fold , the 2-nitro compound serves as a hit-like starting point for antimicrobial discovery. Its broad-spectrum profile against both Gram-positive and Gram-negative organisms supports its use in initial hit-to-lead campaigns where balanced potency across bacterial classes is desired.

Synthesis of Ortho-Amino Amide-Focused Compound Libraries for PARP and Kinase Inhibitor Screens

The chemoselective reduction of the ortho-nitro group to a 2-amino moiety unlocks access to ortho-amino amide-containing analogs that map onto pharmacophores of PARP enzymes and various kinases [1]. Procurement of the 2-nitro isomer specifically—rather than the 3- or 4-nitro congeners—is essential for generating these privileged scaffolds, as the ortho-amino amide hydrogen-bonding network is geometrically unique to the 2-position.

In Vivo Pharmacokinetic and Efficacy Profiling in Metabolic Disease Models (Class-Validated Scaffold)

Based on the demonstrated oral glucose-lowering efficacy of the dioxothiazolidylbenzamide class in ob/ob mice [2], the 2-nitro compound is suitable for progression into in vivo pharmacokinetic/pharmacodynamic studies. Its ortho-nitro substituent may confer distinct metabolic stability compared to alkoxy-substituted analogs, providing an opportunity to explore substituent-dependent effects on oral bioavailability and duration of action within a pharmacologically validated series.

Quote Request

Request a Quote for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.